2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,3,3-tetrafluoropropanol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the removal of impurities and enhances the overall quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include 2,2,3,3,3-pentafluoropropanol and 2,2,3,3-tetrafluoropropanol, along with carbon dioxide in the case of hydrolysis .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological molecules, potentially affecting enzyme activities and cellular processes . The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl carbonate
Uniqueness
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of pentafluoropropyl and tetrafluoropropyl groups, which provide a distinct balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Eigenschaften
CAS-Nummer |
1227308-85-1 |
---|---|
Molekularformel |
C7H5F9O3 |
Molekulargewicht |
308.10 g/mol |
IUPAC-Name |
2,2,3,3,3-pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(9)5(10,11)1-18-4(17)19-2-6(12,13)7(14,15)16/h3H,1-2H2 |
InChI-Schlüssel |
ZTYXGOSZEAEYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.